molecular formula C28H28N4O4 B2644302 2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359129-25-1

2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2644302
CAS RN: 1359129-25-1
M. Wt: 484.556
InChI Key: ALYSVOFGVUSXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Tautomerism

Research on related NH-pyrazoles, which are structurally similar to the compound , has focused on their molecular structures determined by X-ray crystallography and NMR spectroscopy. The studies have shown that compounds with phenol residues can form complex hydrogen bond patterns in crystalline forms, indicating potential for detailed structural analysis and applications in designing molecules with specific interaction capabilities (Cornago et al., 2009).

Chemiluminescence in Protic Solvents

Another area of research is the study of chemiluminescence in protic solvents, where derivatives of imidazo[1,2-a]pyrazin-3(7H)-ones, similar to the compound of interest, have shown light emissions under neutral conditions. This suggests potential applications in the development of chemiluminescent probes for biochemical and medical diagnostics (Teranishi et al., 1999).

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of related compounds have been explored, revealing insights into molecular geometries and interactions. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Şahin et al., 2011).

Corrosion Inhibition

Research on pyranopyrazole derivatives for corrosion inhibition in mild steel suggests the potential application of similar pyrazole-based compounds in protecting metals from corrosion, highlighting their utility in materials chemistry (Yadav et al., 2016).

Antidepressant and Antimicrobial Activities

Studies on 3,5-diphenyl-2-pyrazoline derivatives have investigated their antidepressant activities, indicating the potential of pyrazole-based compounds in pharmaceutical applications for mood disorders. Additionally, antimicrobial activities against various bacterial strains suggest their use in developing new antibiotics (Palaska et al., 2001).

properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-4-5-16-35-23-12-6-20(7-13-23)24-17-26-28(33)31(14-15-32(26)30-24)18-25-19(2)36-27(29-25)21-8-10-22(34-3)11-9-21/h6-15,17H,4-5,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYSVOFGVUSXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.